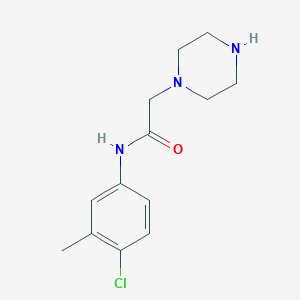

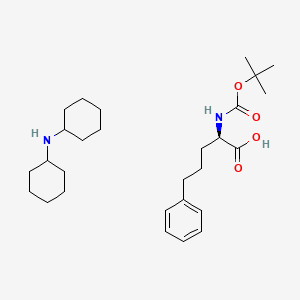

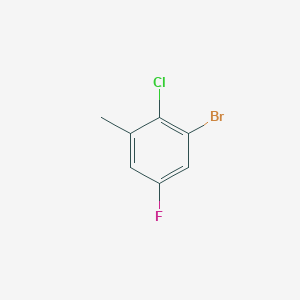

![molecular formula C11H17N3O2 B1437947 (2-[4-(2-Furoyl)piperazin-1-YL]ethyl)amine CAS No. 1018552-53-8](/img/structure/B1437947.png)

(2-[4-(2-Furoyl)piperazin-1-YL]ethyl)amine

Overview

Description

“(2-[4-(2-Furoyl)piperazin-1-YL]ethyl)amine” is a compound with the molecular formula C11H17N3O2 and a molecular weight of 223.27 . It is a research use only compound . The furan ring in this compound is a planar five-member heterocyclic ring with 4 carbon atoms and 1 oxygen atom .

Synthesis Analysis

The synthesis of piperazine derivatives, which includes “this compound”, has been reported in various methods. These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a furan ring, which is a planar five-member heterocyclic ring with 4 carbon atoms and 1 oxygen atom . The presence of the ether oxygen adds polarity as well as the potential for hydrogen bonding, which improves the pharmacokinetic characteristics of lead molecules .

Physical And Chemical Properties Analysis

“this compound” is a white to light yellow solid . The infrared analysis of the final compounds showed strong peaks at various frequencies .

Scientific Research Applications

Therapeutic Potential in Neuropsychiatric Disorders

Recent research highlights the importance of dopamine D2 receptor (D2R) ligands in treating neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. The structure of these ligands, including aromatic moieties, cyclic amines, central linkers, and lipophilic fragments, plays a crucial role in their affinity for D2R. This area of study indicates the potential application of compounds like “(2-[4-(2-Furoyl)piperazin-1-yl]ethyl)amine” in developing novel therapeutic agents for these conditions, given its structural similarities to known D2R modulators (Jůza et al., 2022).

Piperazine Derivatives in Drug Design

Piperazine derivatives, such as “this compound”, have been extensively explored for their therapeutic uses across a wide spectrum of pharmacological activities, including as antipsychotic, antihistamine, anticancer, and anti-inflammatory agents. The structural flexibility and pharmacokinetic and pharmacodynamic properties of piperazine derivatives make them a valuable scaffold in drug discovery. This reinforces the potential of “this compound” in contributing to the development of new drugs with varied therapeutic applications (Rathi et al., 2016).

Role in Synthesis of Heterocyclic Compounds

The reactivity of compounds related to “this compound” with C- and N-nucleophiles has been studied, demonstrating their utility in synthesizing a wide range of heterocyclic compounds. These findings suggest the potential of such compounds in fine chemical synthesis, contributing to the development of new materials and molecules with specific desired properties (Kamneva et al., 2018).

Pharmaceutical Applications of Piperazine and Morpholine

The broad spectrum of pharmaceutical applications of piperazine and morpholine analogues, including those with structural similarities to “this compound”, highlights their significance in medicinal chemistry. These compounds exhibit potent pharmacophoric activities, making them crucial in the synthesis of diverse therapeutic agents (Mohammed et al., 2015).

Mechanism of Action

Target of Action

The primary targets of (2-[4-(2-Furoyl)piperazin-1-YL]ethyl)amine are the D2 and 5-HT2A receptors . These receptors are associated with the regulation of various neurological and psychological processes. The D2 receptor is a dopamine receptor, which plays a role in reward-motivated behavior. The 5-HT2A receptor is a subtype of the 5-HT receptor that binds the neurotransmitter serotonin, playing a key role in the central nervous system and the cardiovascular system .

Mode of Action

This compound interacts with its targets by binding to the D2 and 5-HT2A receptors . This binding action can lead to changes in the activity of these receptors, potentially influencing the neurological and psychological processes they regulate .

Biochemical Pathways

The biochemical pathways affected by this compound are those associated with the D2 and 5-HT2A receptors . These pathways are involved in a variety of functions, including mood regulation, cognition, and perception . The downstream effects of these pathways can include changes in these functions, potentially leading to therapeutic effects .

Pharmacokinetics

The compound’s interaction with the d2 and 5-ht2a receptors suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its interaction with the D2 and 5-HT2A receptors . By binding to these receptors, the compound can influence their activity, potentially leading to changes in the neurological and psychological processes they regulate .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other substances that can interact with the D2 and 5-HT2A receptors, the pH of the environment, and the temperature .

Biochemical Analysis

Biochemical Properties

(2-[4-(2-Furoyl)piperazin-1-YL]ethyl)amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with DNA-topoisomerase complexes, potentially altering their binding mode and improving anti-biofilm activity . These interactions are essential for understanding the compound’s potential therapeutic applications and its role in biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that compounds similar to this compound can increase phosphorylation of H2AX in MCF-7 cells, indicating its potential role in DNA damage response and repair mechanisms . These effects highlight the compound’s potential in therapeutic applications, particularly in cancer treatment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, molecular dynamics simulations have shown that similar compounds can embed into membrane bilayers, affecting protein-ligand interactions and altering cellular functions . Understanding these molecular mechanisms is crucial for developing targeted therapies and optimizing the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are essential for understanding its stability, degradation, and long-term impacts on cellular function. Studies have shown that similar compounds can produce loss of cell viability in MCF-10A cells over time, with IC50 values comparable to known therapeutic agents

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has indicated that similar compounds can produce dose-dependent effects on cell viability and function, with higher doses potentially leading to toxic or adverse effects . Understanding these dosage effects is critical for determining the compound’s therapeutic window and ensuring its safe and effective use in clinical settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and function. For example, it has been observed to interact with enzymes involved in DNA-topoisomerase complexes, potentially affecting metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for understanding its localization and accumulation. Studies have shown that similar compounds can be transported across cell membranes and distributed within specific cellular compartments, influencing their activity and function . Understanding these transport mechanisms is vital for optimizing the compound’s therapeutic potential and ensuring its effective delivery to target tissues.

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications, influencing its activity and function . These localization mechanisms are crucial for optimizing the compound’s therapeutic potential and ensuring its effective use in clinical applications.

properties

IUPAC Name |

[4-(2-aminoethyl)piperazin-1-yl]-(furan-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c12-3-4-13-5-7-14(8-6-13)11(15)10-2-1-9-16-10/h1-2,9H,3-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYDVLUCVPFIHHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN)C(=O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Bromo-2-fluorophenyl)amino]cyclohex-2-en-1-one](/img/structure/B1437865.png)

![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-2-chlorobenzamide](/img/structure/B1437868.png)

![3-Amino-1-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-propan-1-one dihydrochloride](/img/structure/B1437878.png)

![3-[(3-Bromophenyl)amino]cyclohex-2-en-1-one](/img/structure/B1437881.png)